Cas no 2171370-09-3 ((3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid)

(3R)-3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexyl backbone and a pentanoic acid side chain, offering enhanced steric control and conformational flexibility in peptide design. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained cyclohexyl motifs into peptide sequences, which can improve metabolic stability and target binding affinity. Its chiral (R)-configuration allows for stereoselective incorporation into synthetic peptides, making it useful for structure-activity relationship studies and bioactive peptide development.
(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid structure
2171370-09-3 structure
Product name:(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid
CAS No:2171370-09-3
MF:C27H32N2O5
MW:464.553387641907
CID:6205370
PubChem ID:165579807

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid
    • 2171370-09-3
    • (3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
    • EN300-1576913
    • Inchi: 1S/C27H32N2O5/c1-2-17(15-25(30)31)28-26(32)22-13-7-8-14-24(22)29-27(33)34-16-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h3-6,9-12,17,22-24H,2,7-8,13-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17-,22?,24?/m1/s1
    • InChI Key: WGTBELLEMVXBOF-CVOKNGKCSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCCC1C(N[C@@H](CC(=O)O)CC)=O)=O

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105Ų

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1576913-0.05g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
2171370-09-3
0.05g
$2829.0 2023-06-04
Enamine
EN300-1576913-0.5g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
2171370-09-3
0.5g
$3233.0 2023-06-04
Enamine
EN300-1576913-250mg
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
2171370-09-3
250mg
$3099.0 2023-09-24
Enamine
EN300-1576913-500mg
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
2171370-09-3
500mg
$3233.0 2023-09-24
Enamine
EN300-1576913-10.0g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
2171370-09-3
10g
$14487.0 2023-06-04
Enamine
EN300-1576913-100mg
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
2171370-09-3
100mg
$2963.0 2023-09-24
Enamine
EN300-1576913-0.1g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
2171370-09-3
0.1g
$2963.0 2023-06-04
Enamine
EN300-1576913-1000mg
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
2171370-09-3
1000mg
$3368.0 2023-09-24
Enamine
EN300-1576913-50mg
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
2171370-09-3
50mg
$2829.0 2023-09-24
Enamine
EN300-1576913-0.25g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
2171370-09-3
0.25g
$3099.0 2023-06-04

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid Related Literature

Additional information on (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid

Introduction to (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid (CAS No. 2171370-09-3)

The compound (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid, with CAS registry number 2171370-09-3, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmacology. This compound is notable for its complex structure, which incorporates a cyclohexyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pentanoic acid backbone. The stereochemistry at the third carbon atom, denoted by the (R) configuration, plays a crucial role in determining its biological activity and chemical reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging sophisticated techniques such as stereoselective synthesis and protecting group strategies. The use of the Fmoc group as a protecting agent is particularly significant, as it allows for controlled deprotection during peptide synthesis and other bioconjugation processes. This feature makes the compound highly valuable in the development of novel therapeutic agents and biotechnological tools.

One of the most promising applications of (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid lies in its potential as a building block for peptide-based drugs. The integration of the cyclohexyl group into the molecule enhances its stability and bioavailability, while the pentanoic acid backbone provides versatility in terms of functionalization. Researchers have explored its utility in designing cyclic peptides, which are known for their high specificity and potency in targeting various disease pathways.

Moreover, the compound has been investigated for its role in enzymatic catalysis and drug delivery systems. Its unique structure allows for interactions with specific enzymes, making it a candidate for enzyme inhibitors or catalysts in organic synthesis. In drug delivery applications, the compound's ability to form stable complexes with biomolecules has been exploited to enhance drug targeting and reduce systemic toxicity.

Recent studies have also highlighted the potential of this compound in the field of biomaterials science. By incorporating it into polymer networks or nanoparticles, scientists aim to develop advanced materials with tailored properties for applications such as tissue engineering and regenerative medicine. The compound's compatibility with biological systems and its ability to undergo controlled degradation make it an attractive candidate for these purposes.

In terms of synthesis, the preparation of (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the installation of the Fmoc group, the formation of the cyclohexyl-amide bond, and the establishment of the correct stereochemistry at the chiral center. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the final product.

The compound's significance extends beyond its chemical properties; it represents a convergence of disciplines within modern chemistry. Its development draws upon insights from organic synthesis, medicinal chemistry, and materials science, underscoring the interdisciplinary nature of contemporary chemical research. As such, it serves as a model for how complex molecules can be designed to address pressing challenges in healthcare and technology.

In conclusion, (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid (CAS No. 2171370-09-3) is a versatile and innovative compound with wide-ranging applications across multiple scientific domains. Its unique structure, combined with cutting-edge synthetic methodologies, positions it as a valuable tool in advancing both fundamental research and applied technologies.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD